Menthyl lactate

CAS No.: 59259-38-0

Cat. No.: VC1729940

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59259-38-0 |

|---|---|

| Molecular Formula | C13H24O3 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate |

| Standard InChI | InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1 |

| Standard InChI Key | UJNOLBSYLSYIBM-SGUBAKSOSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)O)C(C)C |

| SMILES | CC1CCC(C(C1)OC(=O)C(C)O)C(C)C |

| Canonical SMILES | CC1CCC(C(C1)OC(=O)C(C)O)C(C)C |

| Boiling Point | 142.00 °C. @ 5.00 mm Hg |

| Melting Point | 38 - 40 °C |

Introduction

Chemical Structure and Properties

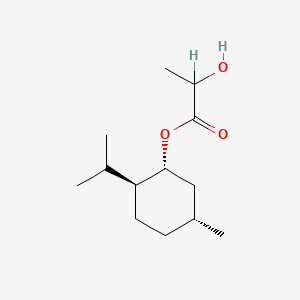

Menthyl lactate is an ester formed by the reaction between menthol and lactic acid. Its formal chemical name is [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate, with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol .

Physical Properties

Menthyl lactate exists as a white to off-white crystalline solid at room temperature with a mild cooling effect and characteristic odor. The compound exhibits specific physical characteristics that are important for its various applications.

| Property | Value |

|---|---|

| CAS Number | 59259-38-0 |

| Molecular Formula | C13H24O3 |

| Molecular Weight | 228.33 g/mol |

| Melting Point | 40°C |

| Boiling Point | 310.14°C (estimate) |

| Physical Form | Low-Melting Solid |

| Color | White to Off-White |

| Odor | Minty, cooling |

| Solubility | Slightly soluble in DMSO, ethanol, water |

| LogP | 3.20 |

| pKa | 13.01±0.20 (Predicted) |

| Flash Point | 128°C |

Table 1: Physical and Chemical Properties of Menthyl Lactate

Stereochemistry

Menthyl lactate has four chiral centers, resulting in sixteen possible stereoisomers. The most common isomer derives from l-menthol and L(+)-lactic acid . The stereochemistry significantly impacts the cooling properties of menthyl lactate, with the l-menthol-derived form being particularly preferred for its excellent physiological cooling effects . This stereoisomeric preference is crucial for industrial applications where specific cooling sensations are desired.

Crystallographic Data

X-ray powder diffraction studies have provided detailed information about the crystal structure of menthyl lactate, essential for understanding its physical behavior and quality control in industrial production.

| Parameter | Value |

|---|---|

| Unit-cell parameters | a = 5.522(6) Å, b = 11.795(8) Å, c = 17.780(6) Å |

| Angles | α = 50.632(3)°, β = 90.000(0)°, γ = 117.632(4)° |

| Unit-cell volume | V = 716.392(0) ų |

| Space group | P−1 |

| Z | 2 |

Table 2: X-ray Powder Diffraction Data for Menthyl Lactate

Synthesis and Production

The production of menthyl lactate predominantly involves the esterification of menthol with lactic acid. Several methods have been developed to optimize this process, with recent advances focusing on yield improvement and process efficiency.

Advanced Synthesis via Controlled Hydrolysis

A significant improvement in menthyl lactate synthesis was described in US7173146B1, which introduced a high-yield process combining esterification and controlled hydrolysis . This procedure involves:

-

Initial esterification of menthol and lactic acid, producing menthyl lactate along with higher lactoyl esters

-

Controlled hydrolysis of the esterification mixture under carefully regulated conditions

-

Conversion of higher lactoyl esters to menthyl lactate while minimizing hydrolysis of menthyl lactate to menthol

This approach has dramatically improved yield outcomes compared to traditional methods:

| Process | Yield |

|---|---|

| Traditional esterification | ~39% |

| US7173146B1 patent process | Up to 91% |

| Controlled hydrolysis conditions | pH < 13, temperature < 30°C |

Table 3: Yield Comparison of Menthyl Lactate Production Methods

Chromatographic Analysis

Gas chromatography serves as an important analytical tool for identifying and quantifying menthyl lactate in production processes and final products.

| Column type | Active phase | Retention Index (I) | Reference | Comment |

|---|---|---|---|---|

| Capillary | DB-5MS | 1473 | Cherchi, Deidda, et al., 2001 | 30m/0.25mm/0.25μm, He, 3K/min; T start: 60°C; T end: 240°C |

Table 4: Gas Chromatography Data for Menthyl Lactate

Applications and Uses

Menthyl lactate has found extensive applications across multiple industries due to its unique cooling properties and relatively mild taste profile.

Food Industry Applications

In the food sector, menthyl lactate serves as a cooling agent and flavor enhancer in various products:

-

Confectionery: Used in chocolate, candy, and jellies

-

Chewing products: Incorporated in bubble gum and chewing gum

-

Baked goods: Added to bread and cookies

-

Other applications: Used in dried fruits, snow plum, and mint candy

The compound provides a physiological cooling sensation without the strong flavor impact of menthol itself. It has a mild, cooling, fresh, minty, somewhat burnt sugar-like and sweet menthol taste profile, making it particularly suitable for applications where a gentle cooling effect is desired .

Oral Care Products

Menthyl lactate is extensively utilized in oral care formulations:

-

Toothpaste: Provides cooling sensation without overwhelming mintiness

-

Mouthwashes: Contributes to fresh breath and cooling effects

At a concentration of 25 ppm, menthyl lactate exhibits taste characteristics described as "a mouthwash-like effect with an aromatic mentholic coolness" .

Cosmetic and Personal Care Applications

In cosmetics and personal care products, menthyl lactate serves as a high-performance cooling agent that provides:

-

Pleasant, long-lasting freshness

-

Cooling effect on the skin without alcohol or menthol

-

Sensory marker to reinforce product benefits to consumers

The compound has the advantage of creating neutral cooling effects on skin and mucosa without some of the formulation challenges associated with pure menthol .

Therapeutic Applications

Beyond its sensory applications, menthyl lactate has been investigated for potential therapeutic uses:

-

Cryogenic agent for sports injuries (used in combination with menthol)

-

Proposed applications in cancer treatment or as a diagnostic agent (U.S. Pat. Appl. Publ. 2005/0054651)

Sensory Properties

Menthyl lactate possesses distinctive sensory characteristics that make it valuable for various applications:

Aroma Profile

At a concentration of 1.0%, menthyl lactate exhibits menthol-like, cooling characteristics with a sweet salicylate nuance . Its odor is described as weak and somewhat reminiscent of tobacco and chamomile .

Taste Profile

The taste of menthyl lactate is remarkably mild compared to menthol. It is described as almost tasteless, with a lasting gentle cooling effect . This property makes it particularly suitable for applications where a cooling sensation is desired without the strong flavor impact of pure menthol.

Comparison with Related Compounds

The properties of menthyl lactate can be better understood when compared with related compounds such as methyl lactate.

| Property | Menthyl Lactate | Methyl Lactate |

|---|---|---|

| Molecular Formula | C13H24O3 | C4H8O3 |

| Molecular Weight | 228.33 g/mol | 104.10 g/mol |

| Physical State | White crystalline solid | Clear and colorless liquid |

| Boiling Point | 310.14°C (estimate) | 143.8°C (760mmHg) |

| Melting Point | 40°C | -66°C |

| Flash Point | 128°C | 54.5°C (Tag closed test) |

| Primary Applications | Cooling agent in foods, cosmetics, oral care | Pharmaceuticals, cosmetics, industrial applications |

| Key Feature | Physiological cooling effect | Solvent properties |

Table 5: Comparison Between Menthyl Lactate and Methyl Lactate

While both compounds contain the lactate moiety, their physical properties and applications differ significantly due to the menthol portion in menthyl lactate, which contributes to its distinctive cooling effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume